molecular formula C9H14N2O2 B2986148 N-cyclobutyl-5-oxopyrrolidine-2-carboxamide CAS No. 1862313-85-6

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2986148
CAS No.: 1862313-85-6
M. Wt: 182.223
InChI Key: UTDPMGOEXJHGHV-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-oxopyrrolidine-2-carboxamide is a chemical compound built on the 5-oxopyrrolidine-2-carboxamide scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This scaffold is a key feature in several investigational compounds, including analogs that have demonstrated significant anti-proliferative effects against human cervical cancer cells by inducing apoptosis and downregulating oncogenic viral proteins . The cyclobutyl substituent in this molecule is a significant structural feature, designed to modulate the compound's properties and its interaction with biological targets. Similar pyrrolidine carboxamide structures have been identified as potent inhibitors of essential bacterial enzymes, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the potential of this chemotype in developing novel antimicrobial agents . Furthermore, the 5-oxopyrrolidine-2-carboxamide core is a privileged structure in drug discovery, featured in approved pharmaceuticals and clinical candidates for conditions like acute myeloid leukemia, underscoring its broad utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. The product is not for human consumption or veterinary use.

Properties

IUPAC Name

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-5-4-7(11-8)9(13)10-6-2-1-3-6/h6-7H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDPMGOEXJHGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with cyclobutylamine. The reaction is typically carried out by heating the reactants without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The resulting product is then purified and characterized using spectroscopic techniques such as IR and NMR.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to fit into the enzyme’s active site, thereby blocking its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

The structural uniqueness of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide becomes apparent when compared to analogs. For example:

  • N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (, C₁₈H₂₀N₄O₃S, MW 372.44 g/mol) features a thiadiazole ring and a 4-methoxyphenyl group, absent in the target compound.
  • 5-oxopyrrolidine-2-carboxamide derivatives with cyclohexyl substituents (hypothetical): Replacing cyclobutyl with cyclohexyl would increase steric bulk and lipophilicity, possibly reducing metabolic stability but improving membrane permeability.

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Aqueous Solubility*
This compound C₉H₁₄N₂O₂ 182.22 0.8 Moderate (~5 mg/mL)
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-... [] C₁₈H₂₀N₄O₃S 372.44 2.3 Low (~0.1 mg/mL)
5-oxopyrrolidine-2-carboxamide (parent) C₅H₈N₂O₂ 128.13 -0.5 High (>10 mg/mL)

Key observations:

  • The cyclobutyl group increases LogP compared to the parent compound, enhancing lipophilicity.
  • The thiadiazole- and methoxyphenyl-containing analog () exhibits significantly higher LogP and lower solubility, likely due to aromatic and heterocyclic substituents .

Pharmacological and Biochemical Comparisons

  • Pyrrolidine carboxamides are often investigated as enzyme inhibitors (e.g., DPP-4) or receptor modulators.
  • Thiadiazolyl Analog (): The thiadiazole ring is a known pharmacophore in antimicrobial and anticancer agents. The 4-methoxyphenyl group may confer affinity for serotonin or dopamine receptors. However, its higher molecular weight and LogP could limit bioavailability .
  • Cyclohexyl Analogs (hypothetical): Increased lipophilicity (LogP ~1.5–2.0) might improve tissue penetration but raise toxicity risks.

Biological Activity

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of autotaxin, an enzyme linked to various pathological conditions such as cancer and inflammation. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by a pyrrolidine ring and a carboxamide functional group. The compound's structural features contribute to its biological activity, influencing its interaction with molecular targets.

Property Details
Molecular Formula C8_{8}H12_{12}N2_{2}O2_{2}
Molecular Weight 168.19 g/mol
Chemical Structure Chemical Structure

The primary mechanism of action for this compound involves the inhibition of autotaxin, which is responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive lipid that plays a crucial role in cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may reduce pathological processes associated with excessive LPA signaling.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that the compound effectively reduced cell viability. The cytotoxicity was compared against standard chemotherapeutics like cisplatin, revealing promising results.

  • Case Study : In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound also shows potential antimicrobial activity against multidrug-resistant pathogens. Research has indicated that derivatives of 5-oxopyrrolidine compounds can exhibit selective antimicrobial properties.

Pathogen Tested Activity
Staphylococcus aureus (MRSA)Effective
Klebsiella pneumoniaeModerate activity
Pseudomonas aeruginosaLimited effectiveness

Research Findings

  • Autotaxin Inhibition : Molecular docking studies revealed that this compound binds effectively to the active site of autotaxin, leading to significant inhibition of its enzymatic activity .
  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for minimizing side effects in therapeutic applications .
  • Comparative Analysis : Other related compounds have been synthesized and tested for biological activity, showing varying degrees of efficacy based on structural modifications. For instance, compounds with different side chains exhibited diverse biological profiles .

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